molecular formula C10H21N B1294601 N-tert-Butylcyclohexylamine CAS No. 51609-06-4

N-tert-Butylcyclohexylamine

Cat. No. B1294601
CAS RN: 51609-06-4
M. Wt: 155.28 g/mol
InChI Key: MTEWAFVECQBILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butylcyclohexylamine is a compound that is related to various research areas, including asymmetric synthesis of amines, pseudopolymorphism, desymmetrization of metallated cyclohexadienes, and molecular diversity through multicomponent reactions. It is structurally related to tert-butylamine derivatives and is involved in the synthesis of complex molecules that have potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of N-tert-butylcyclohexylamine-related compounds involves several innovative methods. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which are then activated for the addition of various nucleophiles . In another study, desymmetrization of achiral metallated cyclohexadienes with chiral N-tert-butanesulfinyl imines is described, leading to products with excellent diastereoselectivity . Additionally, tert-butyl isocyanide has been used in a microwave-assisted one-pot tandem de-tert-butylation, showcasing its utility in creating molecular diversity .

Molecular Structure Analysis

The molecular structure of compounds related to N-tert-butylcyclohexylamine is often complex and can be elucidated using techniques such as X-ray diffraction. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined through single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the crystal structure of dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate was studied, showing a network of hydrogen bonds forming chains of ions .

Chemical Reactions Analysis

Chemical reactions involving N-tert-butylcyclohexylamine derivatives are diverse and can lead to various outcomes depending on the substituents and reaction conditions. For instance, O-tert-butylacrylanilides with N-H substitution undergo 6pi-photocyclization at specific carbon atoms, which is influenced by the N-substitution pattern . The reactivity of these compounds can be harnessed to create novel structures with potential applications in drug development and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butylcyclohexylamine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the solubility and stability of the compounds. In the case of p-tert-butylcalix arene with n-butylamine, the formation of weakly interacting guest-host compounds and a hydrogen-bonded compound was observed, indicating the role of non-covalent interactions in determining the physical properties of these complexes . The study of these properties is essential for the practical application of these compounds in various fields.

Scientific Research Applications

General Use of N-tert-Butylcyclohexylamine

N-tert-Butylcyclohexylamine is a chemical compound used in various scientific research fields . It is a colorless to yellow liquid with a molecular weight of 155.29 g/mol . It has a boiling point of 172°C to 174°C and a density of 0.8340g/mL . It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Application in the Synthesis of N-Heterocycles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-tert-Butylcyclohexylamine can be used in the synthesis of N-heterocycles via sulfinimines . N-heterocycles are organic compounds that contain at least one atom of nitrogen within their ring structure. They are a significant class of organic compounds due to their prevalence in many natural products and therapeutically applicable compounds .

Application in the Synthesis of α-Ketoamides and 3-Spirocyclopropanated 2-Azetidinones

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-tert-Butylhydroxylamine hydrochloride, a derivative of N-tert-Butylcyclohexylamine, is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . These compounds have various applications in medicinal chemistry and drug discovery .

Application in the Modification of Oligonucleotides

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

N-tert-Butylguanidine, a derivative of N-tert-Butylcyclohexylamine, is used in the modification of oligonucleotides to enhance their duplex-forming ability . This modification is crucial for the development of effective and less-toxic therapeutic oligonucleotides .

Application in Spin Trapping of Short-Lived Radicals

Specific Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

N-tert-Butylhydroxylamine hydrochloride, a derivative of N-tert-Butylcyclohexylamine, is used in spin trapping of short-lived radicals . Spin trapping is a technique used in chemistry and biochemistry to stabilize reactive free radicals by the addition of a diamagnetic molecule, known as a spin trap .

Application in the Synthesis of α-Ketoamides and 3-Spirocyclopropanated 2-Azetidinones

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-tert-Butylhydroxylamine hydrochloride, a derivative of N-tert-Butylcyclohexylamine, is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . These compounds have various applications in medicinal chemistry and drug discovery .

Safety And Hazards

N-tert-Butylcyclohexylamine is a flammable substance and can cause severe skin burns and eye damage . It is advised to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection . In case of ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

N-tert-butylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEWAFVECQBILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199558
Record name N-tert-Butylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylcyclohexylamine

CAS RN

51609-06-4
Record name N-(1,1-Dimethylethyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51609-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051609064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
N-tert-Butylcyclohexylamine
Reactant of Route 3
Reactant of Route 3
N-tert-Butylcyclohexylamine
Reactant of Route 4
Reactant of Route 4
N-tert-Butylcyclohexylamine
Reactant of Route 5
N-tert-Butylcyclohexylamine
Reactant of Route 6
Reactant of Route 6
N-tert-Butylcyclohexylamine

Citations

For This Compound
6
Citations
JT Lai - The Journal of Organic Chemistry, 1980 - ACS Publications
… Cyclohexanone, chloroform, and teri-butylamine give a 62% yield of N-tert-butylcyclohexylamine 710 after hydrogenation of the crude imine. The synthetic use of the lithio salt of 7 has …
Number of citations: 25 pubs.acs.org
H Chen, T Zhang, C Qian, X Chen - Chemical Papers, 2010 - Springer
… formation of N-tert-butylamines is considered in regard of some amines difficult to be prepared by conventional methods, such as N-tert-butylmorpholine and N-tertbutylcyclohexylamine. …
Number of citations: 6 link.springer.com
J Sandoval-Lira, G Mondragón-Solórzano… - Journal of Chemical …, 2020 - ACS Publications
Theoretical calculation of equilibrium dissociation constants is a very computationally demanding and time-consuming process since it requires an extremely accurate computation of …
Number of citations: 22 pubs.acs.org
R Alotaibi, A Booth, E Little, A Brookfield, A Achari… - Dalton …, 2023 - pubs.rsc.org
… [CyNH 2 t Bu] 2 [Cr 12 Zn 2 F 16 (O 2 C t Bu) 26 ] 8 was prepared using N-tert-butylcyclohexylamine (CyNH t Bu) with a long reaction time (72 h, at 140 C) and contains a 14-metal ring (…
Number of citations: 5 pubs.rsc.org
A Adejare, PW Brown - Analytical Chemistry, 1997 - ACS Publications
… To demonstrate the sensitivity and validity of this application, two commercially available compounds N-tert-butylcyclohexylamine (BCHA) and cyclohexylamine (CHA) were chosen as …
Number of citations: 25 pubs.acs.org
PW Brown - 1997 - search.proquest.com
… The compounds proposed to illustrate this point are N-tert-butylcyclohexylamine (BCHA) as the model compound and cyclohexylamine (CHA) as the impurity. These two compounds …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.